Cyclohexyldiethoxy(methyl)silane, identified by its CAS number 17865-32-6, is an organosilicon compound characterized by the molecular formula and a molecular weight of approximately 188.34 g/mol. This compound is notable for its applications in various chemical processes due to its unique structural properties and reactivity.
Cyclohexyldiethoxy(methyl)silane can be sourced from chemical suppliers specializing in organosilicon compounds, such as TCI America and Dow Corning. It is also available through various online chemical databases and marketplaces, which provide detailed specifications and safety data sheets.
Cyclohexyldiethoxy(methyl)silane falls under the category of silanes, specifically those that contain both alkoxy and methyl groups. It is classified as a colorless to nearly colorless liquid with potential applications in materials science, coatings, and as a coupling agent in various chemical reactions.
The synthesis of cyclohexyldiethoxy(methyl)silane can be achieved through several methods. A prominent approach is the solvent-free one-step method that combines methyl dimethoxy silane, cyclohexane halide, and magnesium powder in a controlled reaction environment.
The molecular structure of cyclohexyldiethoxy(methyl)silane features a cyclohexyl group bonded to a silicon atom that carries two ethoxy groups and one methyl group.
Cyclohexyldiethoxy(methyl)silane participates in various chemical reactions typical for organosilicon compounds:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions employed.
The mechanism of action for cyclohexyldiethoxy(methyl)silane primarily involves its reactivity due to the presence of silicon atoms that can form bonds with other elements or compounds.
Cyclohexyldiethoxy(methyl)silane finds several scientific uses:
The solvent-free synthesis of cyclohexyl alkoxysilanes represents a significant advancement in reducing environmental impact and simplifying purification. In one optimized protocol, cyclohexyldiethoxy(methyl)silane is synthesized through the direct reaction of methyltriethoxysilane with cyclohexyl halides (chloride or bromide) activated by magnesium powder. This method operates at 101–102°C under reflux conditions, eliminating the need for volatile organic solvents. Key optimization parameters include: Catalyst selection: Iodine (0.001–0.1 wt% of reactants) dramatically accelerates the reaction by activating magnesium surfaces, reducing induction periods from hours to minutes [1]. Stoichiometric balance: A 10–17% initial charge of cyclohexyl chloride relative to magnesium powder initiates Grignard formation exothermically, after which the remainder is added gradually to control reaction kinetics [1]. Physical processing: Mechanical stirring with stainless steel balls ensures continuous exposure of fresh magnesium surfaces, preventing passivation and achieving 70–80% yield of the target silane—significantly higher than traditional solvent-based routes [1] [4]. Moisture control is critical, as traces of water hydrolyze the silane product, necessitating molecular sieve drying of reactants and nitrogen inerting throughout the process [1].
Table 1: Solvent-Free Synthesis Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Reaction Temperature | 101–102°C (reflux) | <72°C: Incomplete reaction |
Iodine Catalyst Loading | 0.001–0.1 wt% | 0%: 50% yield; 0.1%: 80% yield |
Cyclohexyl Halide Addition | 15–20% initial charge | Prevents runaway exotherm |
Stirring Intensity | High-shear mechanical | Prevents Mg passivation |
Grignard-mediated silane functionalization provides precise control over cyclohexyl group incorporation. Cyclohexyldiethoxy(methyl)silane synthesis employs in situ generated cyclohexylmagnesium chloride (from cyclohexyl chloride and magnesium powder) reacting with methyltriethoxysilane. The mechanism proceeds via nucleophilic attack, where the cyclohexyl anion displaces an ethoxy group from silicon:$$\ce{(CH3CH2O)3SiCH3 + C6H11MgCl -> (CH3CH2O)2(CH3)SiC6H11 + CH3CH2OMgCl}$$Critical advances include: Solvent elimination: Traditional ether solvents (e.g., THF) are omitted, reducing peroxide risks and simplifying magnesium salt removal. Non-coordinating hydrocarbons like toluene or solvent-free systems enhance reaction safety and facilitate filtration of MgCl₂ byproducts [4]. Molar ratio optimization: A silane/Grignard ratio of 1:1 to 4:1 balances product formation against dialkylated byproducts. Excess silane (4:1) suppresses $\ce{(C6H11)2Si(CH3)(OCH3)}$ formation, pushing yields to >79% [4] [8]. Catalyst synergy: Iodine or mercury salts (0.01 mol%) activate magnesium surfaces, enabling Grignard initiation below 40°C. Large-scale implementations (>5 L reactors) confirm scalability, with fractional distillation isolating the silane at 198°C/760 mmHg [4] [10].
Table 2: Grignard Reaction Parameters for Silane Synthesis
Variable | Traditional Approach | Advanced Approach |
---|---|---|
Solvent | Diethyl ether/THF | Solvent-free/toluene |
Cyclohexyl Halide | Bromide (costly) | Chloride (economical) |
Silane/Grignard Ratio | 1:1 | 4:1 |
Byproduct Formation | >20% dialkylated species | <10% dialkylated species |
Filtration Efficiency | Gel-like Mg salts | Granular, easily washed salts |
Catalyst selection critically governs reaction efficiency and selectivity in cyclohexyl alkoxysilane synthesis. Two dominant systems emerge: Transition metal catalysis: Platinum complexes (e.g., Speier’s catalyst) facilitate hydrosilylation of cyclohexene with methyldiethoxysilane. This route achieves high regioselectivity but suffers from catalyst costs (>$500/mol) and sensitivity to impurities [1]. Alkali metal mediation: Iodine-activated magnesium enables direct coupling of cyclohexyl chloride with methyltriethoxysilane. Iodine (0.05–0.1 wt%) reacts with magnesium to form $\ce{MgI2}$, which solubilizes surface oxides and promotes electron transfer. The system operates at atmospheric pressure with 70–80% yield, though it requires rigorous moisture control [1] [4]. Kinetic studies reveal iodine’s dual role: (1) forming $\ce{MgI2}$ to etch magnesium surfaces, and (2) generating radical intermediates that accelerate Grignard formation. Mercury-based catalysts exhibit similar activity but introduce toxicity concerns. Comparatively, alkali metal systems reduce costs by 30–50% versus platinum routes, though transition metals remain preferable for stereoselective applications [1] [8].
Table 3: Catalyst Performance Comparison
Catalyst Type | Representative Catalyst | Temperature Range | Yield | Key Limitation |
---|---|---|---|---|
Transition Metal | Pt/C (0.5 wt%) | 80–100°C | 85–90% | High cost, Si-H required |
Alkali Metal Mediator | I₂ (0.1 wt%) | 100–102°C | 70–80% | Moisture sensitivity |
Alkaline Earth Salt | MgCl₂/I₂ (1:0.01) | 101–103°C | 75–82% | Salt removal required |
Cyclohexyl chloride reaction kinetics directly determine throughput in silane synthesis. Key findings include: Induction period reduction: Iodine pretreatment slashes initiation time from 120 minutes to <30 minutes by etching the magnesium oxide layer, exposing fresh metal for oxidative addition [1]. Surface area dependency: Magnesium powder (50–100 µm particle size) outperforms turnings due to higher reactive surface area. Grinding aids (e.g., stainless steel balls) maintain surface accessibility during reaction, doubling conversion rates [4]. Halide reactivity gradient: Cyclohexyl bromide reacts 5x faster than chloride but generates corrosive HBr. Bromide’s cost premium limits industrial use, though chloride requires catalyst optimization for viable kinetics [1] [4]. Mass transfer considerations: In solvent-free systems, viscosity increases as MgCl₂ precipitates. High-shear mixing (500–1000 rpm) prevents mass transfer limitations, ensuring consistent reagent contact. Kinetic modeling confirms second-order dependence on cyclohexyl chloride and magnesium concentrations during Grignard formation, with an activation energy of 65 kJ/mol [1].
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